2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate

CAS No.: 92052-29-4

Cat. No.: VC2445691

Molecular Formula: C16H20Cl3NO10

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92052-29-4 |

|---|---|

| Molecular Formula | C16H20Cl3NO10 |

| Molecular Weight | 492.7 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

| Standard InChI Key | IBUZGVQIKARDAF-RGDJUOJXSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Properties and Structure

Molecular Identification

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is characterized by specific chemical identifiers that distinguish it from related compounds.

Table 1: Chemical Identifiers of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate

| Property | Value |

|---|---|

| CAS Number | 92052-29-4 |

| Molecular Formula | C₁₆H₂₀Cl₃NO₁₀ |

| Molecular Weight | 492.69 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |

| InChI Key | IBUZGVQIKARDAF-RGDJUOJXSA-N |

| PubChem CID | 11038322 |

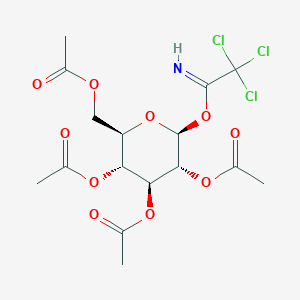

The molecular structure consists of a glucose ring with acetyl-protected hydroxyl groups at positions 2, 3, 4, and 6, and a trichloroacetimidate group at the anomeric carbon (C-1). The β configuration at the anomeric position is crucial for its reactivity and stereoselectivity in glycosylation reactions .

Physical Properties

The physical characteristics of this compound are important considerations for its handling, storage, and application in synthesis.

Table 2: Physical Properties of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate

| Property | Value |

|---|---|

| Physical State | Crystalline Powder |

| Color | White |

| Melting Point | 158°C |

| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents |

| Stability | Sensitive to moisture and heat; recommended storage in freezer |

The compound's relatively high melting point of 158°C indicates good thermal stability, but it is sensitive to moisture and should be stored under dry conditions, preferably in a freezer .

Synthesis and Preparation Methods

Traditional Synthesis

The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate typically involves a two-step process starting from D-glucose.

Step 1: Acetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose.

Step 2: Reaction of the acetylated glucose with trichloroacetonitrile in the presence of a base (commonly diazabicyclo[5.4.0]undec-7-ene or DBU) to yield the target trichloroacetimidate .

The reaction can be represented as:

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose + Trichloroacetonitrile → 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate

Improved Synthetic Methods

Research has developed several improved methods for synthesizing this compound with higher yields and purity. One notable approach involves the use of N-iodosuccinimide (NIS) and catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane, which has been shown to provide excellent results in the transformation of thioglycosides to the corresponding hemiacetals, which can then be converted to trichloroacetimidates .

The key advantages of this modified approach include:

-

Higher yields (reported up to 85% for the hemiacetal formation)

-

Elimination of the need for additional water

-

Simplified purification process

Applications in Research and Industry

Synthetic Chemistry

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate serves as a key intermediate in the synthesis of glycosides and oligosaccharides, facilitating the development of complex carbohydrates for various applications. Its high reactivity and stereocontrol capabilities make it an ideal glycosyl donor for the construction of glycosidic bonds with precise stereochemistry .

In oligosaccharide synthesis, this compound has been used to create complex structures such as the β-D-Glcp-(1→3)-linked glucose oligosaccharides from Phytophthora parasitica, demonstrating its utility in preparing biologically relevant carbohydrate structures .

Pharmaceutical Development

In pharmaceutical research, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is employed in the production of glycosylated drugs, enhancing their stability and bioavailability. The glycosylation of pharmaceutical compounds can significantly alter their pharmacokinetic properties, including:

-

Improved solubility

-

Enhanced stability

-

Increased bioavailability

-

Reduced toxicity

These improvements are crucial for developing effective therapeutic agents, particularly for compounds with poor pharmacokinetic profiles.

Biotechnology Applications

Researchers use this chemical in the modification of biomolecules, aiding in the creation of targeted drug delivery systems that improve treatment efficacy. The ability to attach glucose moieties to various biomolecules allows for:

-

Enhanced cellular uptake of therapeutic agents

-

Improved recognition by specific receptors

-

Development of glycoconjugate vaccines

-

Creation of glycosylated proteins with modified functions

Food Industry and Material Science

In the food industry, this compound can be utilized in the formulation of food additives and preservatives, contributing to improved shelf life and safety of food products. Additionally, it finds applications in material science for the development of bio-based materials, offering sustainable alternatives in packaging and other industries .

Reaction Mechanisms and Chemistry

Glycosylation Reactions

The primary use of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is in glycosylation reactions, where it acts as a glycosyl donor. The mechanism involves:

-

Activation of the trichloroacetimidate group by a Lewis acid catalyst (commonly TMSOTf or BF₃·Et₂O)

-

Formation of an oxocarbenium ion intermediate

-

Nucleophilic attack by the acceptor hydroxyl group

-

Formation of the glycosidic bond with controlled stereochemistry

The stereochemical outcome of these reactions is influenced by several factors, including:

-

The nature of the protective groups

-

The reaction temperature

-

The solvent system

-

The catalyst type and concentration

Experimental Reaction Conditions

Table 3: Typical Reaction Conditions for Glycosylation Using 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate

| Parameter | Typical Conditions |

|---|---|

| Catalyst | TMSOTf, BF₃·Et₂O (0.1-0.2 equivalents) |

| Solvent | Dichloromethane, diethyl ether |

| Temperature | -20°C to 0°C |

| Reaction Time | 1-3 hours |

| Donor:Acceptor Ratio | 1.2:1 to 1.5:1 |

| Inert Atmosphere | Nitrogen or argon |

By carefully controlling these parameters, researchers can achieve high yields and excellent stereoselectivity in glycosylation reactions using this donor .

Comparison with Related Compounds

Alpha vs. Beta Anomers

The β-anomer (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) differs from its α-anomer counterpart (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) in the stereochemistry at the anomeric carbon, which affects their reactivity and the stereochemical outcome of glycosylation reactions.

Table 4: Comparison of Beta and Alpha Anomers

| Property | Beta Anomer | Alpha Anomer |

|---|---|---|

| CAS Number | 92052-29-4 | a74808-10-9 |

| InChI Key | IBUZGVQIKARDAF-RGDJUOJXSA-N | IBUZGVQIKARDAF-RKQHYHRCSA-N |

| Reactivity | High reactivity with generally better β-selectivity | High reactivity with generally better α-selectivity |

| Stability | Somewhat more stable | Somewhat less stable |

| Common Applications | Synthesis of β-glycosides | Synthesis of α-glycosides |

The choice between these anomers depends on the desired stereochemistry of the glycosidic linkage in the target compound .

Comparison with Other Glycosyl Donors

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is part of a larger family of glycosyl donors, each with specific advantages and limitations.

Table 5: Comparison of Different Glycosyl Donors

| Glycosyl Donor Type | Advantages | Limitations |

|---|---|---|

| Trichloroacetimidates | High reactivity, good yields, mild conditions | Moisture sensitive, requires Lewis acid catalysts |

| Thioglycosides | Stable to storage, selective activation | Lower reactivity, requires specific activators |

| Glycosyl Halides | Highly reactive | Less stable, difficult to control stereoselectivity |

| Glycosyl Phosphates | Stable, good stereoselectivity | Moderate reactivity, complex preparation |

The trichloroacetimidate donors, such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate, offer an excellent balance of reactivity and stereoselectivity, making them preferred choices for many glycosylation applications .

Recent Research Findings and Applications

Synthesis of Complex Oligosaccharides

Recent research has demonstrated the utility of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate in the synthesis of complex oligosaccharides, including those with biological significance. For example, it has been used to synthesize the glucohexaose, β-D-Glcp-(1→3)-[β-D-Glcp-(1→3)-β-D-Glcp-(1→3)-β-D-Glcp-(1→6)]-β-D-Glcp-(1→3)-D-Glcp, which is found in Phytophthora parasitica .

The synthesis involved:

-

Selective glycosylation at specific positions

-

Strategic protection and deprotection steps

-

Control of stereochemistry at each glycosidic linkage

This work demonstrates the power of this glycosyl donor in accessing complex carbohydrate structures with precise control over regio- and stereoselectivity.

Development of Glycosylated Therapeutic Agents

The ability to efficiently introduce glucose moieties using 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate has led to its application in developing glycosylated therapeutic agents with enhanced properties. These include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume